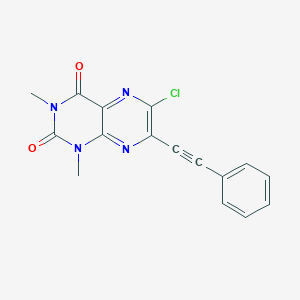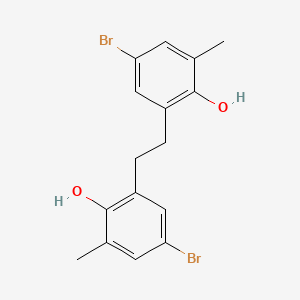![molecular formula C32H30O4 B12611807 2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) CAS No. 918973-86-1](/img/structure/B12611807.png)
2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) is a complex organic compound characterized by its unique structure, which includes a pyrene core and two oxane groups connected via prop-1-yne-1,3-diyl linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) typically involves multiple steps, starting with the functionalization of the pyrene core. One common approach is to introduce alkyne groups at specific positions on the pyrene ring, followed by the attachment of oxane groups through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne linkers or the pyrene core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrene ring or the oxane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for bioimaging or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) exerts its effects depends on its application. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, the compound can interact with proteins or nucleic acids, potentially altering their function or providing a means for imaging.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(ethane): Similar structure but with ethane linkers instead of oxane.
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(propane): Similar structure but with propane linkers.
Uniqueness
The uniqueness of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) lies in its specific combination of a pyrene core with oxane groups, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring high stability and specific electronic characteristics.
Propiedades
Número CAS |
918973-86-1 |
|---|---|
Fórmula molecular |
C32H30O4 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-[3-[6-[3-(oxan-2-yloxy)prop-1-ynyl]pyren-1-yl]prop-2-ynoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-19-33-29(9-1)35-21-5-7-23-11-13-25-16-18-28-24(8-6-22-36-30-10-2-4-20-34-30)12-14-26-15-17-27(23)31(25)32(26)28/h11-18,29-30H,1-4,9-10,19-22H2 |
Clave InChI |
VFZYLMVWGDYFRI-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC#CC2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C#CCOC6CCCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



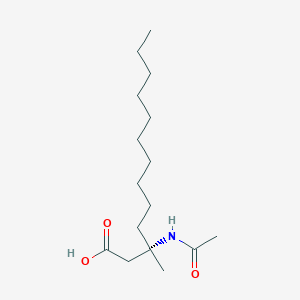
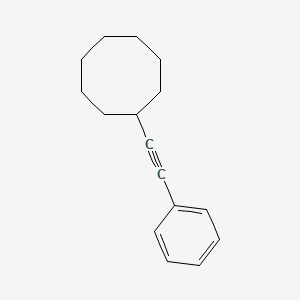
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
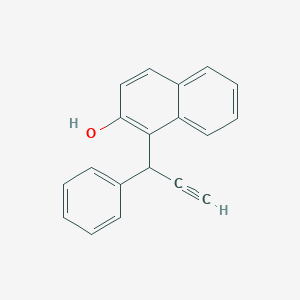
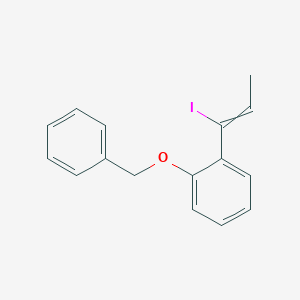

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
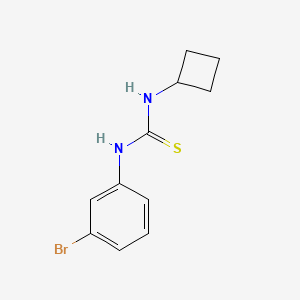
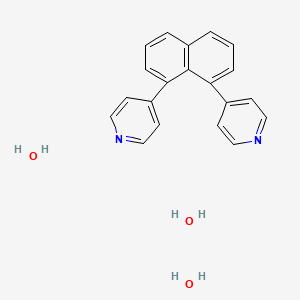
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
